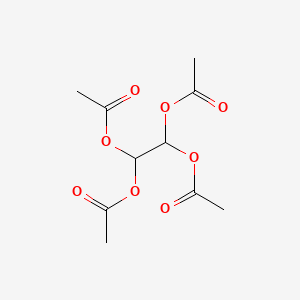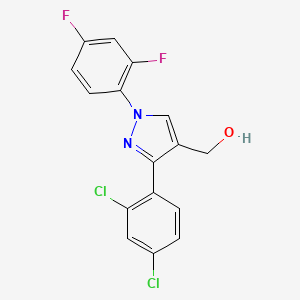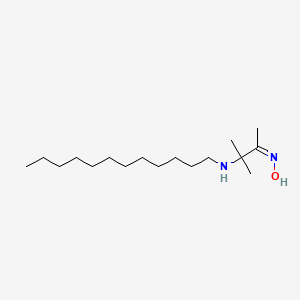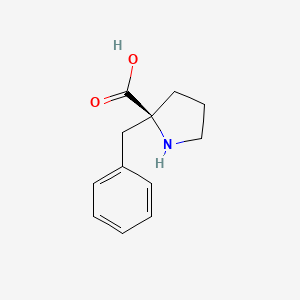
1,2,2-Tris(acetyloxy)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2-Tris(acetyloxy)ethyl acetate is an organic compound with the molecular formula C10H14O8 It is a derivative of ethyl acetate, where three acetyloxy groups are attached to the ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
1,2,2-Tris(acetyloxy)ethyl acetate can be synthesized through the esterification of ethyl acetate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds as follows:
CH3COOCH2CH3+3(CH3CO)2O→CH3COOCH2C(OCOCH3)2CH3+3CH3COOH
The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous reactors and efficient separation techniques, such as distillation columns, ensures high yield and purity of the product. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
化学反応の分析
Types of Reactions
1,2,2-Tris(acetyloxy)ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and ethyl acetate.
Transesterification: It can react with alcohols in the presence of a catalyst to form different esters.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed
Hydrolysis: Acetic acid, ethyl acetate.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohol.
科学的研究の応用
1,2,2-Tris(acetyloxy)ethyl acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug formulation and delivery systems.
Polymer Chemistry: It is used in the preparation of polymers and copolymers with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
作用機序
The mechanism of action of 1,2,2-Tris(acetyloxy)ethyl acetate involves its ability to undergo hydrolysis and release acetic acid. This property is exploited in various applications, such as drug delivery, where the controlled release of acetic acid can have therapeutic effects. The compound interacts with molecular targets through esterification and hydrolysis reactions, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
Ethyl Acetate: A simpler ester with similar reactivity but fewer acetyloxy groups.
Triacetin (Glycerol Triacetate): Another triester with different structural properties and applications.
Acetylated Sugars: Compounds with multiple acetyloxy groups attached to sugar molecules, used in different contexts.
Uniqueness
1,2,2-Tris(acetyloxy)ethyl acetate is unique due to its specific structure, which provides multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and industrial applications, distinguishing it from simpler esters and other triesters.
特性
CAS番号 |
59602-16-3 |
|---|---|
分子式 |
C10H14O8 |
分子量 |
262.21 g/mol |
IUPAC名 |
1,2,2-triacetyloxyethyl acetate |
InChI |
InChI=1S/C10H14O8/c1-5(11)15-9(16-6(2)12)10(17-7(3)13)18-8(4)14/h9-10H,1-4H3 |
InChIキー |
IXUDSZCEDKQCIV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C(OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12004599.png)

![5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12004606.png)
![5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004614.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]acetohydrazide](/img/structure/B12004623.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B12004630.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12004643.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12004650.png)
![ethyl 2-{2-(4-butoxy-3-methoxyphenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12004652.png)

